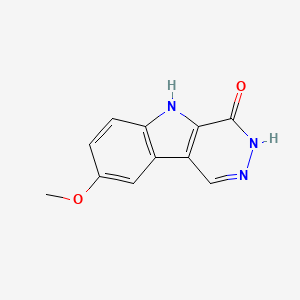

3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one

Description

Properties

IUPAC Name |

8-methoxy-3,5-dihydropyridazino[4,5-b]indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-16-6-2-3-9-7(4-6)8-5-12-14-11(15)10(8)13-9/h2-5,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFRRONWXDVIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2C=NNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958031 | |

| Record name | 8-Methoxy-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36820-81-2 | |

| Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036820812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methoxy-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Pathways

The compound is suggested to control apoptosis, a process of programmed cell death. Both intrinsic and extrinsic genes were investigated by gene expression analysis. .

Result of Action

Treatment with 3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one significantly decreased tumor volume, packed cell volume (PCV%), total tumor cell count, percentage of viable cells, and body weight relative to the untreated control. This suggests that the compound has a significant anti-cancer effect.

Biological Activity

3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one, also known as 8-methoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₉N₃O₂

- Molecular Weight : 229.24 g/mol

- CAS Number : 36820-81-2

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer therapy. Here are the key findings from various studies:

Anticancer Properties

- Inhibition of PI3K Pathway : This compound has been identified as a phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR signaling pathway is crucial in cancer cell proliferation and survival. Studies have shown that this compound induces apoptosis in breast cancer cells by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes through inhibition of the PI3K/AKT/mTOR pathway .

- Cytotoxicity Against Cancer Cell Lines : The compound exhibits significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies reported IC50 values of 4.25 μM for MCF-7 cells and 9.07 μM for HepG2 cells, indicating potent anticancer activity compared to standard drugs like 5-fluorouracil (IC50 = 6.98 μM) .

- Mechanistic Insights : The mechanism of action involves the induction of apoptosis through modulation of gene expression related to cell survival and death pathways. RT-PCR analysis revealed that treatment with this compound resulted in the down-regulation of genes associated with cell survival and proliferation .

Other Pharmacological Activities

Beyond its anticancer properties, this compound has shown potential in other areas:

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, which may expand their therapeutic applications beyond oncology .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, although further research is needed to establish these claims .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving EAC-bearing mice, treatment with the compound significantly prolonged survival and reduced ascitic fluid parameters compared to untreated controls .

- Safety Profile : Toxicity assessments indicated that the compound was non-toxic to normal cell lines at effective concentrations against cancer cells, suggesting a favorable safety profile for further development .

Data Table: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 4.25 | PI3K/AKT/mTOR pathway inhibition |

| Cytotoxicity | HepG2 | 9.07 | Induction of apoptosis |

| Antimicrobial | Various | Varies | Inhibition of microbial growth |

| Neuroprotective | Preclinical Models | TBD | Potential modulation of neuroinflammation |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyridazinoindole derivatives exhibit promising anticancer properties. Several studies have focused on the synthesis and evaluation of 3,5-dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one as a potential anticancer agent. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival pathways. Preliminary results suggest that it may induce apoptosis in various cancer cell lines, although further studies are needed to elucidate its mechanism of action .

Antimicrobial Properties

There is growing interest in the antimicrobial potential of this compound. Investigations have shown that derivatives of pyridazinoindole can inhibit the growth of various pathogenic bacteria and fungi. The specific activity of this compound against microbial strains has yet to be fully characterized; however, its structural analogs have demonstrated significant efficacy .

Pharmacology

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This application is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Studies have indicated that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could position it as a candidate for therapeutic interventions in conditions characterized by chronic inflammation .

Materials Science

Organic Electronics

The unique electronic properties of pyridazinoindole derivatives make them suitable candidates for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The ability to tune the electronic properties through structural modifications enhances their performance in these applications .

Data Summary Table

| Application Area | Potential Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cell lines |

| Antimicrobial Agent | Inhibits growth of pathogenic bacteria/fungi | |

| Pharmacology | Neuroprotective Agent | Modulates neurotransmitter systems |

| Anti-inflammatory Agent | Inhibits pro-inflammatory cytokines | |

| Materials Science | Organic Electronics | Suitable for OLEDs and OPVs |

Case Studies

-

Anticancer Activity

- A study evaluated the cytotoxic effects of several pyridazinoindole derivatives, including this compound, against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at certain concentrations.

-

Neuroprotective Effects

- Research conducted on a rat model of Parkinson's disease examined the neuroprotective effects of pyridazinoindole derivatives. The administration of this compound showed reduced neuronal loss and improved motor function.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key Observations :

- SSR180575 demonstrates high nanomolar binding affinity for TSPO/PBR receptors, making it a neuroprotective candidate .

- ZFD-10 inhibits Zika virus replication by targeting NS5 RdRp, a distinct mechanism compared to the anticancer focus of the 8-methoxy derivative .

- Sarhan’s derivative and Salama’s multitarget agent highlight the role of substituents in enhancing selectivity for kinase inhibitors, critical in oncology .

- PKM2 activators show how structural modifications (e.g., methylthio groups) can redirect activity toward metabolic enzymes rather than kinases .

Pharmacological and Cytotoxicity Profiles

- 3,5-Dihydro-8-methoxy-4H-pyridazino[4,5-b]indol-4-one: Synthesis: Prepared via hydrazine hydrate condensation with ethyl 3-formyl-1H-indole-2-carboxylate, yielding 35–51% depending on substituents . Cytotoxicity: Derivatives with hydrazide groups (e.g., compounds 12 and 13 in ) exhibit high IC₅₀ values (>100 µM) against normal GMSC cells, suggesting favorable selectivity for cancer cells . Mechanism: The 8-methoxy group may improve DNA intercalation or hydrogen bonding with targets like PI3K or EGFR .

- Comparison with Other Derivatives: 5-Allyl and 5-Benzyl analogs (): Lower yields (29–51%) but notable cytotoxicity against cancer cells, though exact IC₅₀ values require further validation. Thioether derivatives (): Enhanced reactivity due to sulfur’s nucleophilicity, enabling alkylation for targeted drug delivery . Hydrazide-based analogs: Demonstrated >80% inhibition of PI3K in enzymatic assays, attributed to hydrogen-bond donor/acceptor interactions .

Structural and Crystallographic Insights

- Single-Crystal X-ray Analysis: Confirms the planar tricyclic core of pyridazino[4,5-b]indol-4-ones, with substituents influencing packing efficiency and supramolecular interactions .

- Hirshfeld Surface Analysis : Used to quantify intermolecular interactions (e.g., C–H⋯O, N–H⋯N) in derivatives, guiding optimization of solubility and bioavailability .

Preparation Methods

Preparation Methods of 3,5-Dihydro-8-methoxy-4H-pyridazino(4,5-b)indol-4-one

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach starting from substituted indole derivatives, particularly 3-indoleacetic acid derivatives, which are transformed through pyridazine ring formation and subsequent functionalization steps.

A typical synthetic sequence involves:

- Preparation of substituted indole precursors (e.g., 5-methoxy-3-indoleacetic acid).

- Formation of pyridazine ring by condensation and cyclization reactions.

- Introduction of the methoxy group and other substituents.

- Final cyclization to form the fused pyridazinoindol-4-one structure.

Stepwise Preparation Details

Starting Materials and Key Intermediates

- 3-Indoleacetic acid derivatives (e.g., 5-methoxy substituted) serve as the starting material.

- Pyridazinedione intermediates are synthesized from these indole derivatives.

- Dichloropyridazine intermediates are obtained by chlorination of pyridazinedione.

Pyridazine Ring Formation and Functionalization

- The pyridazinedione intermediate (e.g., compound 4a) is converted to dichloropyridazine (e.g., compound 5a) using chlorinating agents.

- This conversion is facilitated by bases such as N,N-diethylaniline, which improves yield and reaction smoothness compared to pyridine.

- The dichloropyridazine is then subjected to nucleophilic substitution reactions with amines (e.g., N,N-diethyl-1,3-propanediamine) to introduce substituents on the pyridazine ring.

Cyclization to Target Compound

- The key cyclization step involves intramolecular ring closure to form the fused pyridazinoindol-4-one structure.

- This step can be promoted by heating under reflux in appropriate solvents such as dioxane or DMF.

- Optimized conditions (e.g., temperature around 75°C in DMF) are critical for successful cyclization and avoiding side reactions like hydrolysis or solvolysis.

Methoxy Group Influence

- The presence of the electron-donating methoxy group at position 8 facilitates the Diels-Alder and cyclization reactions, increasing reaction efficiency and yield.

- Methoxy substitution also affects the electronic environment, stabilizing intermediates and transition states during synthesis.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 5-Methoxy-3-indoleacetic acid + chlorinating agent + N,N-diethylaniline (reflux) | Conversion to dichloropyridazine intermediate (5b) | ~31 (overall) |

| 2 | Dichloropyridazine (5a or 5b) + N,N-diethyl-1,3-propanediamine in dry dioxane (reflux) | Nucleophilic substitution to disubstituted pyridazine derivatives (6a-c, 7a-c) | Moderate to high |

| 3 | Heating in DMF at 75°C | Cyclization to this compound | Optimized yield |

Analytical and Purification Techniques

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Purification of intermediates and final products is achieved by column chromatography using solvent systems such as dichloromethane/methanol/triethylamine or ethyl acetate/hexane mixtures.

- Structural confirmation is performed by NMR spectroscopy, showing characteristic chemical shifts for methoxy protons (around 3.89 ppm) and pyridazine protons.

- Mass spectrometry and elemental analysis further confirm molecular structure and purity.

Summary of Key Research Findings

- Use of N,N-diethylaniline as a base significantly improves yield and reaction smoothness in converting pyridazinedione to dichloropyridazine intermediates.

- Electron-donating methoxy substitution enhances cyclization efficiency.

- Aprotic solvents such as DMF at controlled temperatures prevent side reactions and improve overall yield of the fused pyridazinoindol-4-one.

- Attempts to remove chloro substituents by catalytic transfer hydrogenation in protic solvents were unsuccessful due to faster hydrolysis than reduction, highlighting the importance of solvent choice.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-dihydro-8-methoxy-4H-pyridazino[4,5-b]indol-4-one?

The core scaffold is typically synthesized via hydrazinolysis of substituted indole precursors. A common method involves refluxing 2-acetylindole derivatives with hydrazine hydrate in ethanol, followed by recrystallization to isolate the product . For example, 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one derivatives are formed by reacting indole-2-carboxylic acid esters with hydrazine, achieving yields between 29% and 51% depending on substituents . Modifications at the 8-position (e.g., methoxy groups) require pre-functionalized indole precursors.

Q. How is structural characterization of this compound performed?

Characterization relies on:

- 1H/13C NMR : Key signals include δ ~7.5–8.5 ppm for aromatic protons and δ ~160–180 ppm for carbonyl carbons .

- Melting points : Reported ranges (e.g., 231–238°C) help confirm purity .

- X-ray crystallography : Used to resolve ambiguities in tautomeric forms or stereochemistry, as demonstrated for related pyridazinoindoles (e.g., bond angles and lengths in Table S1 of XRD analyses) .

Q. What analytical challenges arise in distinguishing tautomeric forms of pyridazinoindoles?

Tautomeric equilibria (e.g., between 2,5-dihydro-1H and 3,5-dihydro-4H forms) complicate spectral interpretation. Vigorous reaction conditions or isolation under mild conditions (e.g., hydrazone stabilization) are required to isolate specific tautomers. NMR solvent effects and temperature-dependent studies are critical for resolving ambiguities .

Advanced Research Questions

Q. How can synthetic yields be optimized for 8-methoxy-substituted derivatives?

Yield optimization requires:

- Precursor tailoring : Use electron-donating groups (e.g., methoxy) to stabilize intermediates during cyclization.

- Reaction conditions : Prolonged reflux (3–6 hours) in ethanol with excess hydrazine hydrate (2.0 mmol per 1.0 mmol precursor) improves cyclization efficiency .

- Purification : Recrystallization from ethanol/DMF mixtures enhances purity .

Q. Table 1: Representative Yields for Pyridazinoindole Derivatives

| Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 5-Allyl | 35 | 237–238 | |

| 5-Benzyl | 51 | 231–232 | |

| 3,5-Diallyl | 33 | Not reported |

Q. How do substituents influence biological activity (e.g., PI3K inhibition)?

Structure-activity relationship (SAR) studies reveal:

- Alkyl/aryl groups at N-5 : Enhance lipophilicity and membrane penetration, critical for enzyme inhibition .

- Methoxy at C-8 : Improves solubility and hydrogen-bonding potential, as seen in PI3K inhibitors .

- Dual substitution (e.g., benzyl + allyl) : May introduce steric hindrance, reducing activity .

Biological evaluation typically involves cytotoxicity assays (e.g., MTT) and RT-PCR for target validation .

Q. What computational methods support the analysis of pyridazinoindole derivatives?

- Molecular docking : Used to predict binding modes with targets like PI3K or amine oxidases. For example, docking studies with 8-fluoro-5-(4-fluorobenzyl) derivatives identified key interactions with enzyme active sites .

- Hirshfeld surface analysis : Maps intermolecular interactions in crystal structures, aiding in polymorphism studies .

Q. How are spectral contradictions resolved in structurally similar analogs?

Contradictions in NMR or CHN analysis arise from:

- Tautomerism : Dynamic equilibria between keto-enol forms affect peak splitting.

- Solvent effects : Polar solvents (e.g., DMSO-d6) stabilize specific tautomers, simplifying spectra .

- Isotopic labeling : 15N-labeled hydrazine can clarify nitrogen environments in complex spectra .

Methodological Challenges

Q. What strategies address low yields in hydrazinolysis reactions?

- Catalyst screening : Acidic conditions (e.g., acetic acid/sodium acetate) accelerate ring closure .

- Microwave-assisted synthesis : Reduces reaction time and improves yield consistency .

- Protecting groups : Use benzyloxy or allyl groups to prevent side reactions at reactive sites (e.g., NH indole) .

Q. How can regioselectivity be controlled during alkylation?

- Directing groups : Electron-withdrawing substituents (e.g., esters) direct alkylation to specific nitrogen atoms .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.